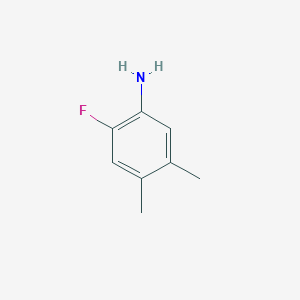
2-Fluoro-4,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4,5-dimethylaniline is a chemical compound with the molecular formula C8H10FN and a molecular weight of 139.17 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4,5-dimethylaniline consists of a benzene ring with two methyl groups, one amine group, and one fluorine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the fluorine atom is on the second carbon atom, and the methyl groups are on the fourth and fifth carbon atoms.Physical And Chemical Properties Analysis
2-Fluoro-4,5-dimethylaniline has a molecular weight of 139.17 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results.Applications De Recherche Scientifique
Genetically Encoded Fluorescent Amino Acid
A study developed a strategy for the biosynthetic incorporation of a fluorescent amino acid, highlighting the ability to introduce fluorophores into proteins, which can significantly aid in studying protein structure, dynamics, and interactions both in vitro and in vivo. This approach facilitates biochemical and cellular studies, offering a powerful tool for scientific research in molecular biology and biochemistry (Summerer et al., 2006).
Photophysics and Biological Applications
Another study focused on the synthesis of a new environment-sensitive fluorophore, demonstrating its utility as a biological probe due to its fluorescent properties and responsiveness to environmental changes. This fluorophore's application in peptides suggests potential for monitoring protein-protein interactions, offering insights into the dynamic nature of biological systems (Vázquez et al., 2005).
Probing DNA Structure and Dynamics
Research into the fluorescence properties of 2-aminopurine as a probe for DNA conformational changes underscores the importance of 2-Fluoro-4,5-dimethylaniline derivatives in studying nucleic acid structures and interactions. This work provides a foundation for understanding how local DNA environments influence fluorescence, aiding in the development of novel probes for genetic and epigenetic research (Rachofsky et al., 2001).
Advanced Materials Research
In the field of materials science, the synthesis of novel polyamides and polyimides containing triphenylamine groups, derived from 2-Fluoro-4,5-dimethylaniline, highlights its application in creating materials with high glass transition temperatures. This research contributes to the development of advanced materials with potential uses in electronics, coatings, and other industrial applications (Liaw et al., 2002).
Radiosynthesis and Imaging
A novel approach to the radiosynthesis of 6-Fluoro-3,4-dihydroxy-l-phenylalanine for PET imaging utilizes derivatives of 2-Fluoro-4,5-dimethylaniline, showcasing its potential in developing radiopharmaceuticals for neurologic and oncologic applications. This advancement in medical imaging underscores the compound's importance in diagnostics and therapeutic monitoring (Wagner et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body, particularly those involved in the metabolism of aromatic compounds .
Mode of Action
It’s known that aniline derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of the amino group . The fluorine atom may also influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Aniline derivatives are known to be involved in various biochemical processes, including the synthesis of other organic compounds .
Pharmacokinetics
Like other aniline derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Aniline derivatives can potentially cause a variety of effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-Fluoro-4,5-dimethylaniline. For instance, the compound’s reactivity and stability may be affected by the pH of the environment, while its absorption and distribution in the body may be influenced by the presence of other substances .
Propriétés
IUPAC Name |
2-fluoro-4,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEWTJGWUKITPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4,5-dimethylaniline | |
CAS RN |
905275-81-2 |
Source


|
| Record name | 2-fluoro-4,5-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
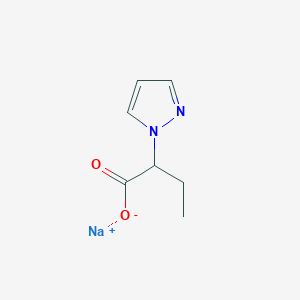
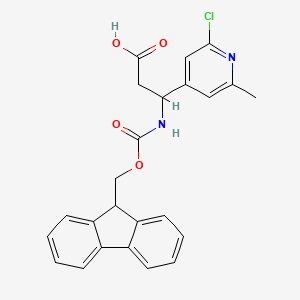
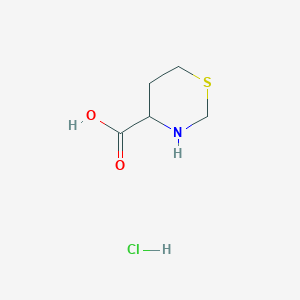
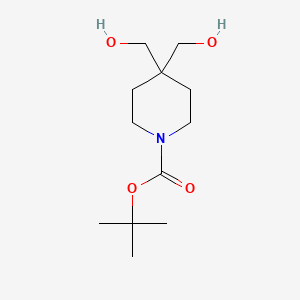


![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)
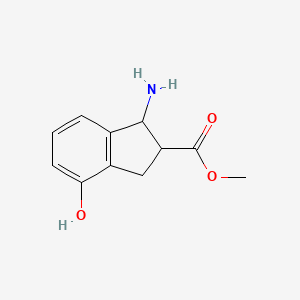

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)
